Cas no 36680-08-7 (2-Butenoic acid,4,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester (9CI))

2-Butenoic acid,4,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester (9CI) structure
36680-08-7 structure
Productnaam:2-Butenoic acid,4,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester (9CI)
CAS-nummer:36680-08-7
MF:C17H24N2O6
MW:352.382265090942
CID:310900
PubChem ID:5858992

2-Butenoic acid,4,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • ethyl (E)-4-[4-[(E)-4-ethoxy-4-oxobut-2-enoyl]-3-methylpiperazin-1-yl]-4-oxobut-2-enoate
    • 1,4-Di(2-thenoyl)benzene
    • 1,4-Di(3-ethoxycarbonylacryloyl)-2-methylpiperazin
    • 1,4-dithienoylbenzene
    • 1,4-phenylene bis(2-thienylmethanone)
    • 4,4'-dioxo-4,4'-(2-methyl-piperazine-1,4-diyl)-bis-but-2-enoic acid diethyl ester
    • AC1LU52O
    • SureCN6793430
    • 2-BUTENOIC ACID, 4,4'-(2-METHYL-1,4-PIPERAZINEDIYL)BIS(4-OXO-, DIETHYL ESTER
    • NSC-337310
    • 2-Butenoic acid,4'-(2-methyl-1,4-piperazinediyl)bis(4-oxo-, diethyl ester
    • 36680-08-7
    • NSC337310
    • 2-Methyl-1,4-bis(3-carbethoxy-1-oxo-2-propenyl)piperazine
    • NSC 337310
    • 4,4'-(2-Methyl-1,4-piperazinodiyl)bis(4-oxo-1-propene-1-carboxylic acid diethyl ester)
    • 5-23-03-00270 (Beilstein Handbook Reference)
    • 4,4'-(2-Methyl-1,4-piperazinediyl)bis(4-oxo-2-butenoic acid) diethyl ester
    • BRN 0575566
    • 2-Butenoic acid,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester
    • 2-Butenoic acid,4,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester (9CI)
    • Inchi: InChI=1S/C17H24N2O6/c1-4-24-16(22)8-6-14(20)18-10-11-19(13(3)12-18)15(21)7-9-17(23)25-5-2/h6-9,13H,4-5,10-12H2,1-3H3/b8-6+,9-7+
    • InChI-sleutel: XGKXDXRFGLBGBN-CDJQDVQCSA-N
    • LACHT: CCOC(/C=C/C(N1CCN(C(/C=C/C(OCC)=O)=O)C(C)C1)=O)=O

Berekende eigenschappen

  • Exacte massa: 352.16352
  • Monoisotopische massa: 352.163437
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 8
  • Complexiteit: 570
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 93.2
  • XLogP3: 0.3

Experimentele eigenschappen

  • Dichtheid: 1.185
  • Kookpunt: 560.2°Cat760mmHg
  • Vlampunt: 292.6°C
  • Brekindex: 1.513
  • PSA: 93.22
  • LogboekP: 0.16010

2-Butenoic acid,4,4'-(2-methyl-1,4-piperazinediyl)bis[4-oxo-, diethyl ester (9CI) Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited